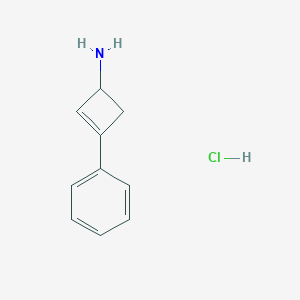

3-Phenylcyclobut-2-en-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

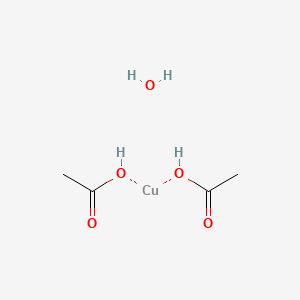

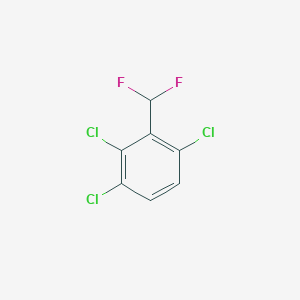

3-Phenylcyclobut-2-en-1-amine hydrochloride is a chemical compound with the CAS Number: 2460749-08-8 . It has a molecular weight of 181.66 . The compound is stored at a temperature of -10 degrees . It is available in the form of a powder .

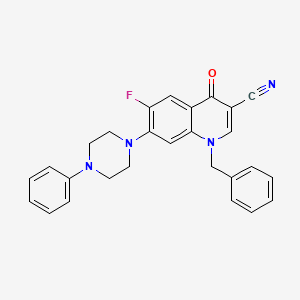

Molecular Structure Analysis

The IUPAC name for this compound is 3-phenylcyclobut-2-en-1-amine hydrochloride . The InChI code is 1S/C10H11N.ClH/c11-10-6-9 (7-10)8-4-2-1-3-5-8;/h1-6,10H,7,11H2;1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 181.66 . The compound is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways

A novel series of 3-aminocyclobut-2-en-1-ones, functionalized uniquely and derived through facile condensation with a phenylalanine-derived primary amine, have been identified as potent VLA-4 antagonists. This synthesis involves substitution at C-2 with various electrophilic reagents, showcasing the compound's versatility in medicinal chemistry applications (Brand et al., 2003).

Medicinal Chemistry and Pharmacology

1-Phenylcyclobutylamine has been studied for its unique properties as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), demonstrating the potential of its derivatives, including 3-Phenylcyclobut-2-en-1-amine;hydrochloride, in the development of new therapeutic agents targeting MAO-related disorders (Silverman & Zieske, 1986).

Antiviral Research

Compounds derived from similar structures to this compound have shown in vitro activity against influenza-A virus, highlighting the potential of these compounds in antiviral drug development (Miller et al., 2001).

Amide Bond Formation Mechanisms

Research into the mechanism of amide formation using derivatives of this compound provides insight into bioconjugation processes in aqueous media, crucial for the development of peptide-based drugs and biomaterials (Nakajima & Ikada, 1995).

Novel Heterocycles Synthesis

The compound has been utilized in the synthesis of new, highly functionalized heterocycles, demonstrating its utility in creating complex molecules for potential pharmacological applications (Zapol’skii et al., 2012).

Environmental Health Perspectives

Explorations into the DNA adducts formed by heterocyclic amine food mutagens, including those structurally related to this compound, shed light on their mutagenic and carcinogenic potential, important for assessing human health risks (Nagao et al., 1996).

Green Chemistry Applications

The compound's derivatives have been explored for their potential in green chemistry, particularly in the development of sustainable materials and chemical processes, illustrating the broad applicability of this compound in both medicinal and environmental contexts (Trejo-Machin et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-phenylcyclobut-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-6,10H,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHHVYWEZPBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C1C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2846226.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2846227.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2846232.png)

![(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one](/img/structure/B2846242.png)

![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2846245.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2846247.png)